Cas no 2248202-23-3 ((2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine)

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine is a chiral amine featuring a unique structural motif with two cyclopropyl groups and a methyl substituent adjacent to the amine functionality. This compound is of interest in pharmaceutical and agrochemical research due to its constrained geometry and potential as a building block for bioactive molecules. The stereogenic center at the 2-position enhances its utility in asymmetric synthesis, enabling the preparation of enantiomerically pure intermediates. Its rigid cyclopropyl groups may confer metabolic stability and influence binding affinity in target interactions. The compound is typically handled under inert conditions to preserve its integrity, and its purity is verified via analytical techniques such as HPLC or GC.
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine structure
2248202-23-3 structure
Product Name:(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine
CAS No:2248202-23-3
MF:C10H19N
MW:153.26456284523
CID:6259609
PubChem ID:137941779
Update Time:2025-05-19

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248202-23-3
    • (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine
    • EN300-6507060
    • Inchi: 1S/C10H19N/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-10H,2-6,11H2,1H3/t7-/m1/s1
    • InChI Key: HOGSKQTZOIAJPJ-SSDOTTSWSA-N
    • SMILES: NC[C@@H](C)C(C1CC1)C1CC1

Computed Properties

  • Exact Mass: 153.151749610g/mol
  • Monoisotopic Mass: 153.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine Pricemore >>

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Additional information on (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine

Exploring (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine (CAS No. 2248202-23-3): Properties, Applications, and Market Insights

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine (CAS No. 2248202-23-3) is a specialized chiral amine compound that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. Its unique structural features, including the dicyclopropyl and methylpropan-1-amine moieties, make it a valuable building block for drug discovery and fine chemical applications. This article delves into the properties, synthesis, applications, and emerging trends surrounding this compound, providing a comprehensive overview for researchers and industry professionals.

The molecular structure of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine is characterized by its stereocenter at the 2-position, which imparts chirality—a critical factor in pharmaceutical development. The presence of cyclopropyl groups enhances the compound's rigidity and metabolic stability, making it an attractive scaffold for designing bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of chiral ligands, catalysts, and small-molecule drugs, particularly in central nervous system (CNS) and cardiovascular therapeutics.

One of the most searched topics related to CAS 2248202-23-3 is its role in asymmetric synthesis. The compound's chiral nature allows it to serve as a precursor for enantioselective transformations, a hot topic in modern organic chemistry. Recent studies highlight its utility in constructing complex molecular architectures, such as spirocyclic compounds and bridged bicyclic systems, which are prevalent in drug candidates targeting GPCRs and ion channels.

From a commercial perspective, the demand for (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine has risen due to its applications in high-value pharmaceuticals. Market analyses indicate growing interest from contract research organizations (CROs) and biotech firms specializing in chiral drug development. The compound's scalability and compatibility with green chemistry principles (e.g., flow chemistry and biocatalysis) align with industry trends toward sustainable manufacturing.

In terms of safety and handling, 2248202-23-3 requires standard laboratory precautions. While not classified as hazardous under major regulatory frameworks, its storage recommendations include protection from moisture and oxidation—common queries among first-time users. Analytical methods like chiral HPLC and NMR spectroscopy are frequently employed to verify its enantiopurity, another frequently searched aspect by quality control specialists.

The future outlook for (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine appears promising, with patent literature revealing its incorporation in novel kinase inhibitors and neuroprotective agents. Its structural versatility continues to inspire innovations in medicinal chemistry, particularly in addressing challenges like blood-brain barrier penetration—a trending research area. As the pharmaceutical industry prioritizes targeted therapies, this compound's role is expected to expand further.

For researchers sourcing CAS 2248202-23-3, key considerations include supplier reliability and enantiomeric excess (ee) specifications. Recent advancements in synthetic routes, such as enzymatic resolution and transition-metal catalysis, have improved access to high-purity material—a topic frequently discussed in academic forums and supplier FAQs.

In summary, (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine represents a compelling case study in the intersection of chiral chemistry and drug discovery. Its multifaceted applications, combined with evolving synthetic methodologies, position it as a compound of enduring relevance in both academic and industrial settings.

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